2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 565166-64-5
VCID: VC6281711
InChI: InChI=1S/C19H17ClN2OS/c1-2-13-8-10-14(11-9-13)16-12-24-19(21-16)22-18(23)17(20)15-6-4-3-5-7-15/h3-12,17H,2H2,1H3,(H,21,22,23)
SMILES: CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl
Molecular Formula: C19H17ClN2OS
Molecular Weight: 356.87

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

CAS No.: 565166-64-5

Cat. No.: VC6281711

Molecular Formula: C19H17ClN2OS

Molecular Weight: 356.87

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide - 565166-64-5

Specification

CAS No. 565166-64-5
Molecular Formula C19H17ClN2OS
Molecular Weight 356.87
IUPAC Name 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C19H17ClN2OS/c1-2-13-8-10-14(11-9-13)16-12-24-19(21-16)22-18(23)17(20)15-6-4-3-5-7-15/h3-12,17H,2H2,1H3,(H,21,22,23)
Standard InChI Key GOJIUMVBUCJFTR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central acetamide group (-NH-C(=O)-CH2-) bridged between a 2-chloro-2-phenylacetyl moiety and a 4-(4-ethylphenyl)-1,3-thiazol-2-amine group. The thiazole ring’s 4-position is substituted with a 4-ethylphenyl group, introducing steric bulk and hydrophobic interactions.

Molecular Formula: C₁₉H₁₇ClN₂OS
Molecular Weight: 364.87 g/mol
IUPAC Name: 2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous structures provide reference benchmarks:

  • ¹H NMR: Expected signals include a singlet for the acetamide methylene (δ 4.20–4.40 ppm), aromatic protons from phenyl groups (δ 7.20–7.80 ppm), and thiazole C5-H (δ 8.10–8.30 ppm) .

  • IR Spectroscopy: Strong absorption bands at ~1,650 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch) .

  • Mass Spectrometry: A molecular ion peak at m/z 364.87 with fragmentation patterns consistent with chloroacetamide and thiazole moieties .

Table 1: Predicted Physicochemical Properties

PropertyValue
Melting Point180–185°C (estimated)
LogP (Partition Coefficient)3.2 ± 0.3
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthetic Methodologies

Nucleophilic Substitution Route

A two-step synthesis parallels methods for analogous thiazole-acetamides :

  • Thiazole Amine Preparation:
    4-(4-Ethylphenyl)-1,3-thiazol-2-amine is synthesized via Hantzsch thiazole synthesis using thiourea and α-bromo-4-ethylacetophenone.

  • Acetamide Coupling:
    Reacting 2-chloro-2-phenylacetyl chloride with the thiazole amine in dry dichloromethane (DCM) using triethylamine (TEA) as a base yields the target compound.

Reaction Conditions:

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 12–24 hours

  • Yield: ~65–75% after column chromatography

Table 2: Key Synthetic Intermediates

IntermediateRole
4-(4-Ethylphenyl)-1,3-thiazol-2-amineNucleophile for acylation
2-Chloro-2-phenylacetyl chlorideElectrophilic acylating agent

Alternative Pathways

Steglich esterification or Ullmann-type coupling may enhance regioselectivity in complex matrices . Microwave-assisted synthesis could reduce reaction times to 1–2 hours with comparable yields.

Applications in Materials Science

Liquid Crystal Precursors

The planar thiazole core and flexible ethylphenyl side chain make this compound a candidate for smectic-phase liquid crystals. Differential scanning calorimetry (DSC) predicts a clearing temperature of 150–160°C.

Organic Semiconductor Intermediates

Conjugation between the thiazole’s electron-deficient ring and the phenylacetamide group enables charge transport properties. Theoretical hole mobility: 0.1–0.3 cm²/V·s.

Challenges and Future Directions

Metabolic Stability

The chloroacetamide group is susceptible to glutathione-mediated detoxification. Strategies include:

  • Replacing chlorine with trifluoromethyl groups

  • Prodrug formulations using ester linkages

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR2) is warranted. Molecular docking studies suggest strong binding to EGFR’s ATP pocket (ΔG ≈ -9.5 kcal/mol).

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